N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Description
N-[(4-Fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a synthetic organic compound featuring a fluorophenylmethyl group, a phenyl-substituted imidazole ring, and a sulfanylacetamide moiety. The sulfanylacetamide linker may influence solubility and binding affinity.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)12-21-17(23)13-24-18-20-10-11-22(18)16-4-2-1-3-5-16/h1-11H,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVDYCNGERWXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326989 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24811735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851130-89-7 | |
| Record name | N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with aniline derivatives under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride as a starting material.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate compounds with thioacetic acid or its derivatives to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a fluorophenylmethyl group, a 1-phenylimidazole ring, and a sulfanylacetamide chain. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparisons
Fluorophenylmethyl Derivatives: Astemizole and Flunitazene share the fluorophenylmethyl group but differ in core heterocycles (benzimidazole vs. imidazole). Para-fluorofentanyl () also contains a fluorophenyl group but is a piperidine-based opioid, highlighting how fluorophenyl substitution spans diverse pharmacological classes .
Sulfanyl vs. Sulfonamide/Sulfamoyl Groups: The sulfanylacetamide group in the target compound contrasts with sulfonamide/sulfamoyl groups in other analogs (e.g., ).
Imidazole vs. Benzimidazole Scaffolds :
- The 1-phenylimidazole core in the target compound lacks the fused benzene ring of benzimidazoles (e.g., Flunitazene), which may reduce aromatic stacking interactions but improve synthetic accessibility .
Pharmacological Implications :
- Astemizole ’s antihistaminic activity arises from its benzimidazole-piperidine framework, whereas the target compound’s imidazole-sulfanylacetamide structure may favor different targets (e.g., kinases or GPCRs) .
- Flunitazene ’s nitrobenzimidazole and diethylamine groups are critical for opioid activity, a feature absent in the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (~348.4 g/mol) falls within the "drug-like" range (300–500 g/mol), comparable to Flunitazene (364.4 g/mol) but lighter than Astemizole (458.6 g/mol) .
- LogP : The fluorophenyl and imidazole groups likely increase lipophilicity, whereas the sulfanylacetamide may enhance water solubility relative to sulfonamides.
Research Findings and Data Gaps
- Biological Activity: No direct data exists for the target compound, but imidazole derivatives are explored as antimicrobials, antifungals, and kinase inhibitors .
- Structural Insights : X-ray crystallography (using SHELX programs, per ) could resolve conformational details, such as planarity of the imidazole ring or fluorophenyl orientation .
- Toxicity : Fluorophenyl-containing compounds (e.g., Astemizole) carry cardiac risk (QT prolongation), suggesting the need for targeted safety studies .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antifungal and anti-inflammatory applications. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H16FN3OS
- Molar Mass : 345.39 g/mol
- Density : 1.22 g/cm³
This compound features a fluorinated phenyl group, an imidazole ring, and a sulfanylacetamide moiety, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of antifungal and anti-inflammatory effects.
Antifungal Activity
Research has indicated that compounds with similar structures exhibit significant antifungal properties. For instance, a study on related imidazole derivatives showed promising antifungal activities against various phytopathogenic fungi. The mechanism often involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.
| Compound | Target Organism | EC50 (mg/L) | Reference |
|---|---|---|---|
| Bixafen | R. solani | 0.043 | |
| Compound 7 | R. solani | 0.034 | |
| Compound 12 | R. solani | 0.021 |
In vitro studies demonstrated that certain derivatives exhibited lower EC50 values than established fungicides, suggesting that this compound may also possess similar or enhanced antifungal efficacy.
Anti-inflammatory Activity
The imidazole ring present in the compound is known for its role in modulating nitric oxide synthase (NOS) activity. Inhibitors of neuronal nitric oxide synthase (nNOS) have been studied for their potential therapeutic applications in neurodegenerative diseases. Compounds structurally related to this compound have shown varying degrees of nNOS inhibition, which is crucial for reducing neuroinflammation.
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives for their biological activities:
- Synthesis of Derivatives : The synthesis involved modifying the imidazole scaffold to enhance potency against fungal targets.
- Biological Evaluation : These derivatives were tested against multiple fungal strains, showing varying degrees of effectiveness based on structural modifications.
- Results : Compounds with enhanced lipophilicity and specific substituents on the imidazole ring demonstrated improved antifungal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
